1-Butyl-3-methylimidazolium bicarbonate

Description

Contextualization within Ionic Liquid Chemistry

Ionic liquids (ILs) are a class of salts that exist in a liquid state at temperatures below 100 °C. nih.gov Their structure consists entirely of ions—typically a large, asymmetric organic cation and a smaller organic or inorganic anion. nih.gov This unique composition imparts a distinct set of physicochemical properties, including negligible vapor pressure, high thermal stability, non-flammability, and a wide electrochemical window. nih.govrsc.org A key feature of ionic liquids is their "designability"; the properties of an IL can be fine-tuned for a specific task by modifying the structure of its constituent cation and anion. nih.govnih.gov

1-Butyl-3-methylimidazolium bicarbonate, often abbreviated as [Bmim][HCO3], belongs to the widely studied family of imidazolium-based ionic liquids. nih.gov The cation, 1-butyl-3-methylimidazolium ([Bmim]⁺), provides a stable, low-symmetry core that is fundamental to many common ILs. mdpi.com However, it is the bicarbonate anion (HCO₃⁻) that gives [Bmim][HCO3] its distinctive character. Unlike more conventional, non-reactive anions like hexafluorophosphate (B91526) or tetrafluoroborate (B81430), the bicarbonate anion is reactive. rsc.orgresearchgate.net This positions [Bmim][HCO3] as a "task-specific" or "functional" ionic liquid, where the anion is not merely a passive component but an active participant in chemical transformations. nih.gov Its properties are significantly influenced by the basic and nucleophilic nature of the bicarbonate anion, setting it apart from other imidazolium-based ILs used primarily as non-volatile solvents. rsc.orgmdpi.com

Significance in Modern Chemical Research and Sustainable Technologies

The unique characteristics of this compound have established its importance in green chemistry and sustainable technologies, particularly in carbon capture and utilization (CCU) and catalysis. researchgate.netresearchgate.net The bicarbonate anion's inherent relationship with carbon dioxide makes [Bmim][HCO3] a subject of interest for CO₂-related applications.

Research has demonstrated that [Bmim][HCO3] functions as an effective carboxylating agent. It can facilitate the conversion of amines into valuable carbamate (B1207046) esters, showcasing its potential as a reactive medium for chemical synthesis. rsc.org This capability allows it to be used as a CO₂ surrogate, providing a reactive form of carbon for building more complex molecules without the need for gaseous carbon dioxide under high pressure.

Furthermore, [Bmim][HCO3] has been employed as a catalyst or catalyst modifier in processes aimed at converting CO₂ into value-added chemicals. researchgate.netresearchgate.net A notable example is its use in conjunction with cerium oxide (CeO₂) nanoparticles for the direct synthesis of dimethyl carbonate (DMC) from CO₂ and methanol (B129727). researchgate.netresearchgate.net DMC is a green reagent and fuel additive, and its production from CO₂ is a significant goal in sustainable chemistry. In this system, the ionic liquid enhances the catalytic activity, demonstrating a synergistic effect between the IL and the metal oxide. researchgate.net These applications underscore the growing role of functional ionic liquids like [Bmim][HCO3] in developing more sustainable chemical processes.

Physicochemical Properties of Imidazolium-Based Ionic Liquids

The properties of ionic liquids are highly dependent on the specific cation-anion combination. While comprehensive data for this compound is not widely published, the following table presents typical properties for related and commonly studied 1-Butyl-3-methylimidazolium ([Bmim]) based ionic liquids for context.

| Property | [Bmim][Cl] | [Bmim][BF₄] | [Bmim][PF₆] |

| Molar Mass ( g/mol ) | 174.67 | 226.02 | 284.18 |

| Form | Crystalline Solid | Viscous Liquid | Viscous Liquid |

| Density (g/mL at 20-25°C) | ~1.08 | ~1.15 | 1.38 |

| Melting Point (°C) | ~70 | ~-74 | ~10 |

| Thermal Decomposition Temp. (°C) | ~246 | >300 | >350 |

| Note: Data is compiled from various sources for illustrative purposes. nih.govmdpi.comresearchgate.netresearchgate.netnih.govresearchgate.net The thermal stability of imidazolium-based ILs is particularly sensitive to the basicity of the anion, with more basic anions generally leading to lower stability. nih.govmdpi.com |

Research Findings on [Bmim][HCO₃] in Catalysis

Recent studies highlight the application of [Bmim][HCO₃] as a component in advanced catalytic systems for CO₂ utilization.

| Application | Catalytic System | Key Findings | Reference |

| Dimethyl Carbonate (DMC) Synthesis | CeO₂ nanoparticles modified with [Bmim][HCO₃] | The composite material catalyzes the direct synthesis of DMC from CO₂ and methanol. The IL enhances surface basicity and CO₂ uptake, boosting catalytic performance. | researchgate.netresearchgate.net |

| Carbamate Ester Synthesis | [Bmim][HCO₃] as a reactive solvent | The ionic liquid acts as a carboxylating agent, converting various amines into the corresponding carbamate esters in the presence of an alkyl halide. | rsc.org |

| This table summarizes key research findings and is not exhaustive. |

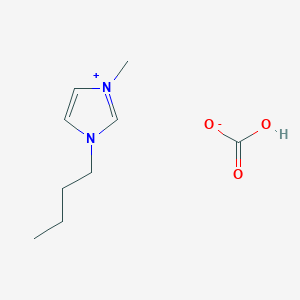

Structure

3D Structure of Parent

Properties

IUPAC Name |

1-butyl-3-methylimidazol-3-ium;hydrogen carbonate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H15N2.CH2O3/c1-3-4-5-10-7-6-9(2)8-10;2-1(3)4/h6-8H,3-5H2,1-2H3;(H2,2,3,4)/q+1;/p-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SXUPLFPGMYCSME-UHFFFAOYSA-M | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1C=C[N+](=C1)C.C(=O)(O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H16N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80457230 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium hydrogen carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

366491-15-8 | |

| Record name | 1-Butyl-3-methyl-1H-imidazol-3-ium hydrogen carbonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80457230 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-3-methylimidazolium hydrogen carbonate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Pathways and Preparation Methodologies

Direct Synthesis Routes for 1-Butyl-3-methylimidazolium Bicarbonate

Direct synthesis methods aim to produce the target ionic liquid in a single primary step from readily available precursors.

One of the most straightforward methods is the anion metathesis reaction between an imidazolium (B1220033) halide and an alkali metal bicarbonate. Specifically, imidazolium chlorides can react with potassium bicarbonate (KHCO₃) in a one-step process to yield the corresponding imidazolium hydrogen carbonate. acs.org This method is advantageous due to its simplicity and the use of stable, solid reactants.

Another significant direct route involves the acid-base reaction between 1-butyl-3-methylimidazolium hydroxide (B78521), [BMIM][OH], and carbon dioxide. In this process, an aqueous solution of [BMIM][OH] is exposed to CO₂, which acts as a weak acid to neutralize the hydroxide base, forming the bicarbonate salt and water as the sole byproduct. The basic ionic liquid [BMIM][OH] itself can be synthesized and used as a catalyst in other reactions, indicating its accessibility. researchgate.net This pathway is particularly noted for its high atom economy.

Furthermore, studies have shown that bicarbonate can be formed as a byproduct during the reaction of 1-butyl-3-methylimidazolium acetate (B1210297) ([BMIM]OAc) with CO₂, particularly in the presence of water. acs.org While this indicates the feasibility of bicarbonate formation, it is part of a more complex reactive system. acs.orgua.pt

Precursor Synthesis and Anion Exchange Reactions

A common and versatile strategy for synthesizing a wide range of ionic liquids, including [BMIM][HCO₃], is a two-step process. This involves the initial synthesis of a stable precursor, typically a halide salt, followed by an anion exchange reaction.

Precursor Synthesis: The most common precursor is 1-butyl-3-methylimidazolium chloride ([BMIM]Cl). It is typically prepared via a nucleophilic substitution (quaternization) reaction between 1-methylimidazole (B24206) and 1-chlorobutane. nih.govmdpi.com The reaction conditions can be varied; for instance, it can be carried out by reacting equimolar amounts of the reactants under reflux at 60°C for 48 hours. nih.gov Alternatively, the reaction can be performed in a solvent like toluene (B28343) at reflux temperature. rsc.org The resulting product is often washed with a solvent such as ethyl acetate to remove unreacted starting materials. nih.gov

Table 1: Comparative Data on the Synthesis of 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl) Precursor

| Reactants | Solvent | Temperature | Time | Purification | Reference |

|---|---|---|---|---|---|

| 1-methylimidazole, 1-chlorobutane | None | 60°C | 48 h | Washing with ethyl acetate | nih.gov |

| 1-methylimidazole, 1-chlorobutane | Toluene | Reflux (ca. 105°C) | 72 h | Washing with ethyl acetate | rsc.org |

| 1-methylimidazole, 1-chlorobutane | Acetonitrile (B52724) | Reflux | 48 h | Extraction with ethyl acetate |

Anion Exchange Reactions: Once the [BMIM]Cl precursor is obtained, the chloride anion is exchanged for the desired bicarbonate anion.

Metathesis Reaction: This involves reacting the [BMIM]Cl with a bicarbonate salt, such as potassium bicarbonate (KHCO₃) or sodium bicarbonate (NaHCO₃). acs.org The reaction is typically performed in a solvent where the resulting inorganic salt (KCl or NaCl) has low solubility and precipitates, driving the reaction to completion. Water or acetone (B3395972) can be used as solvents for similar metathesis reactions. orgsyn.orgrsc.org

Anion Exchange Resins: A cleaner method involves the use of anion exchange resins. nih.govresearchgate.net In this process, a column is packed with a basic anion exchange resin that has been pre-loaded with bicarbonate ions. A solution of [BMIM]Cl is then passed through the column. The resin captures the chloride ions and releases the bicarbonate ions, which then pair with the [BMIM]⁺ cation to form the desired ionic liquid. researchgate.net This technique avoids the formation of inorganic salt byproducts in the final product solution. researchgate.netnih.gov

Optimization of Synthesis Conditions and Reaction Kinetics

The efficiency and yield of [BMIM][HCO₃] synthesis are highly dependent on the reaction conditions. For the precursor synthesis, optimization involves controlling temperature, reaction time, and the molar ratio of reactants to maximize the yield of [BMIM]Cl while minimizing the formation of byproducts. nih.gov The use of solvents like acetonitrile can sometimes accelerate the reaction compared to neat conditions or non-polar solvents.

For the anion exchange step via metathesis, key optimization parameters include:

Stoichiometry: Using a slight excess of the bicarbonate salt can help drive the equilibrium towards the product side.

Temperature: While many metathesis reactions proceed at room temperature, gentle heating can increase the rate of reaction. orgsyn.org

Solvent: The choice of solvent is critical for precipitating the inorganic halide salt byproduct, which is essential for achieving a high yield and simplifying purification.

The kinetics of the precursor formation (quaternization of 1-methylimidazole) follows a second-order rate law, typical of Sₙ2 reactions. The reaction rate is influenced by reactant concentration, temperature, and solvent polarity. For the anion exchange reaction, the kinetics are often governed by mass transfer, especially when using anion exchange resins, or by the rate of precipitation of the inorganic salt byproduct in metathesis reactions.

Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, several strategies aim to make the synthesis of [BMIM][HCO₃] more environmentally friendly.

A primary green approach is the direct synthesis from [BMIM][OH] and CO₂. This method exhibits high atom economy, as the only byproduct is water, and it utilizes CO₂, a greenhouse gas, as a C1 feedstock.

The use of anion exchange resins is also considered a green alternative to traditional metathesis. researchgate.net It eliminates the generation of halide salt waste streams, and the resin can often be regenerated and reused, for example, by treatment with a sodium bicarbonate solution. nih.gov

Table 2: Summary of Synthetic Routes to this compound

| Synthetic Route | Reactants | Key Byproduct(s) | Advantages | Reference |

|---|---|---|---|---|

| Direct Carbonation | [BMIM][OH], CO₂ | H₂O | High atom economy, uses CO₂, no salt waste | researchgate.net |

| Metathesis | [BMIM]Cl, KHCO₃ | KCl (precipitate) | Simple one-step reaction from halide | acs.org |

| Anion Exchange Resin | [BMIM]Cl, HCO₃⁻-loaded resin | None in product (Cl⁻ retained on resin) | High purity product, no salt byproduct, recyclable resin | researchgate.netresearchgate.netnih.gov |

Advanced Spectroscopic and Analytical Characterization for Mechanistic Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy in Mechanistic Studies

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for investigating the structural and dynamic properties of ionic liquids and their interactions with other molecules.

The interaction between CO₂ and imidazolium-based ionic liquids, particularly those with basic anions like acetate (B1210297), has been extensively studied using ¹H, ¹³C, and ¹⁵N NMR. While the direct subject is 1-butyl-3-methylimidazolium bicarbonate, its formation is often a subsequent step from the reaction of its precursors, such as 1-butyl-3-methylimidazolium acetate ([Bmim]Ac), with CO₂ in the presence of water.

Research shows that the solvation of CO₂ in [Bmim]Ac is not merely a physical dissolution but involves a chemical reaction. nih.govacs.org ¹³C NMR studies reveal that CO₂ reacts with [Bmim]Ac to cause a carboxylation of the imidazolium (B1220033) ring at the C2 position, leading to the formation of 1-butyl-3-methylimidazolium-2-carboxylate. nih.govacs.orgua.pt This reaction is significant, with one study noting the formation of approximately 16% carboxylate species. nih.govacs.orgua.pt The introduction of CO₂ is considered the trigger for this carboxylation reaction. nih.govacs.org

The presence of water, even in trace amounts, significantly influences the reaction pathway. Further NMR experiments have demonstrated that while water does not prevent the formation of the carboxylate, it does lead to the creation of byproducts involving CO₂. nih.govacs.orgua.pt The primary byproduct identified in these aqueous conditions is bicarbonate. nih.govacs.org ¹H and ¹³C NMR spectra have been used to characterize the adducts formed during CO₂ bubbling, confirming the formation of these species. ua.ptua.pt The acidity of the C2 proton on the imidazolium ring, which is confirmed by ¹H NMR to be the most active, is crucial for these reactions. rsc.org

Table 1: Selected ¹H NMR Chemical Shift Data for [Bmim] Cation Protons Note: Data is compiled from related [Bmim]-based ionic liquids for illustrative purposes. Shifts can vary based on anion and solvent.

| Proton Assignment | Typical Chemical Shift (δ/ppm) in DMSO-d₆ | Reference |

|---|---|---|

| NCHN (C2-H) | 9.08 - 9.79 | rsc.org |

| NCH (C4-H, C5-H) | 7.66 - 8.01 | rsc.org |

| NCH₂ (butyl) | 4.15 - 4.21 | rsc.org |

| NCH₃ | 3.84 - 3.88 | rsc.org |

| CH₂ (butyl) | 1.72 - 1.76 | rsc.org |

| CH₂ (butyl) | 1.19 - 1.25 | rsc.org |

| CH₃ (butyl) | 0.81 - 0.88 | rsc.org |

NMR spectroscopy is also instrumental in characterizing the intermolecular interactions between the ionic liquid and water. Studies on 1-butyl-3-methylimidazolium carboxylates in aqueous solutions reveal that the addition of water leads to a progressive weakening of the interactions between the imidazolium cation and the carboxylate anion. researchgate.net This is attributed to the formation of new, weaker interactions between the cation and water molecules, which ultimately results in the dissociation of the ion pair at higher water concentrations. researchgate.net

¹H and ¹³C NMR studies on these aqueous mixtures have provided insights into the solvation and structure of the ionic liquid components. rsc.org These studies confirm that the hydrogen at the C2 position of the imidazolium ring possesses a higher acidity compared to the hydrogens at the C4 and C5 positions, making it the primary site for interactions and reactions, such as deprotonation that facilitates carboxylation. rsc.org The presence of water and its influence on the formation of bicarbonate from CO₂ has also been characterized, showing that even at high ratios, water does not inhibit the initial carboxylation but promotes the formation of bicarbonate byproducts. nih.govacs.org

Vibrational Spectroscopy (FTIR, Raman) for Molecular Interactions and Structure

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, provide complementary information to NMR by probing the vibrational modes of molecules.

Raman spectroscopy has been particularly useful in studying the unique solubility of CO₂ in [Bmim]Ac. nih.gov These investigations have revealed that CO₂ solvation occurs via two different regimes. nih.govresearchgate.net At lower CO₂ concentrations (mole fraction ≤ 0.35), the process is dominated by a chemical reaction that leads to the carboxylation of the imidazolium ring. nih.govresearchgate.net This reactive scheme involves a proton exchange between the cation and the anion, followed by the carboxylation process itself. nih.govresearchgate.net At higher concentrations, the carboxylation reaction is moderated, and CO₂ is observed to interact with a more complex environment that includes not just the original ion pairs but also the newly formed carboxylate and acetic acid molecules. nih.govresearchgate.net

FTIR spectroscopy is used to identify the characteristic functional groups and confirm the structure of the ionic liquid. The FTIR spectrum of [Bmim]Cl, for example, shows characteristic peaks for the aliphatic C-H stretching of the methyl and butyl groups (around 2870-2973 cm⁻¹), as well as C=C and C=N stretching vibrations from the imidazolium ring (around 1600-1635 cm⁻¹). nih.gov A key band observed around 1573 cm⁻¹ is attributed to the vibrations of the imidazolium framework. researchgate.net These spectral signatures can be monitored to observe changes in the molecular structure and intermolecular interactions upon dissolution of species like CO₂ or upon thermal degradation.

Table 2: Key Vibrational Modes for [Bmim]-based Ionic Liquids

| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |

|---|---|---|---|

| FTIR | 3162-3116 | C-H stretching (imidazolium ring) | researchgate.net |

| FTIR | 2964, 2875 | Asymmetric/Symmetric C-H stretching (alkyl) | researchgate.net |

| FTIR | 1573 | Imidazolium framework vibration | researchgate.net |

| FTIR | 1166 | C-N stretching vibration | researchgate.net |

| Raman | 1645, 1566 | C=C and C=N ring stretching | westmont.edu |

| Raman | ~2050 | SCN stretch (in [BMIM][SCN]) | westmont.edu |

Thermal Analysis Techniques in Investigating Degradation Processes

Thermal analysis techniques such as Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are critical for determining the thermal stability and phase behavior of ionic liquids.

TGA measures the change in mass of a sample as a function of temperature, providing information on decomposition temperatures. The thermal stability of 1-butyl-3-methylimidazolium based ionic liquids is highly dependent on the anion. nih.gov For [Bmim]Cl, the initial thermal decomposition temperature (corresponding to ~10% mass loss) is reported to be around 246°C, with complete decomposition occurring at approximately 300°C. researchgate.net However, slow degradation can be observed at much lower temperatures (120-150°C) during prolonged isothermal treatment. mdpi.comresearchgate.net The decomposition process can be complex, sometimes occurring in multiple stages. bohrium.com TG-FTIR, a hyphenated technique, has been used to identify the gaseous products released during decomposition, which can include toxic gases like HCN and NH₃ for nitrogen-containing anions. bohrium.com The accumulation of thermal degradation products can, in turn, alter the physicochemical properties and lower the decomposition temperature of the ionic liquid. nih.govmdpi.com

DSC is used to measure heat flow into or out of a sample as a function of temperature, identifying thermal transitions such as melting point (Tm), crystallization temperature (Tc), and glass transition temperature (Tg). For [Bmim]Cl, the melting point has been measured by DSC to be 65.1°C. nih.gov DSC measurements on other [Bmim]-based ILs have revealed glass transitions at temperatures as low as -29°C and have been used to characterize various endothermic and exothermic processes during heating and cooling cycles. researchgate.netlongdom.org

Table 3: Thermal Properties of [Bmim]-based Ionic Liquids

| Compound | Technique | Property | Value | Reference |

|---|---|---|---|---|

| [Bmim]Cl | TGA | Onset Decomposition Temp. | ~246°C | researchgate.net |

| [Bmim]Cl | DSC | Melting Point (Tm) | 65.1°C | nih.gov |

| [Bmim]Br | TGA | Onset Decomposition Temp. | ~260°C | researchgate.net |

| [Bmim]OAc | TGA | Decomposition Temp. | >200°C | mdpi.com |

Electrochemical Characterization for Reaction Dynamics

Electrochemical methods are essential for studying the reaction dynamics of ionic liquids, especially in applications like CO₂ reduction.

Cyclic Voltammetry (CV) is widely used to determine the electrochemical window of an ionic liquid and to study redox processes. For [Bmim]-based halides, the electrochemical window is reported to be around 2.7 V for [Bmim]Br and extends to 4.7 V for [Bmim][BF₄]. researchgate.netkaist.ac.kr In the context of CO₂ reduction, CV studies in [Bmim]Ac show that CO₂ undergoes a chemically irreversible, one-electron reduction. rsc.org The rate-determining step for this reduction is the formation of the CO₂•⁻ radical anion via this single electron transfer. researchgate.net

The imidazolium cation itself plays a crucial catalytic role in this process. It is proposed that the [Bmim]⁺ cation adsorbs on the electrode surface, forming an ionic liquid film. researchgate.net This adsorbed cation can then interact with and stabilize the CO₂•⁻ radical, reducing the activation energy for the CO₂ reduction and thus lowering the required overpotential. researchgate.netmdpi.com This catalytic effect results in a positive shift of the onset potential for CO₂ reduction compared to systems using conventional electrolytes. researchgate.net

Electrochemical Impedance Spectroscopy (EIS) is employed to further investigate the kinetics and mechanism of the electrochemical reactions. EIS analysis supports the model where the imidazolium cation adsorbed on the electrode surface stabilizes the CO₂•⁻ anion radical, thereby enhancing the efficiency of the CO₂ conversion. researchgate.netmdpi.com These techniques collectively provide a detailed picture of the electrochemical behavior and the catalytic pathways involved in CO₂ reduction in the presence of 1-butyl-3-methylimidazolium based ionic liquids.

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Reaction Mechanisms

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be an excellent tool for demonstrating the electronic structures of different chemical species and elucidating complex reaction mechanisms. researchgate.net In the context of 1-butyl-3-methylimidazolium bicarbonate, DFT calculations are crucial for understanding its role in catalysis and its interactions with molecules like carbon dioxide (CO2).

The bicarbonate anion (HCO3-) is inherently bifunctional, capable of acting as both a hydrogen bond donor and acceptor, as well as a Brønsted-Lowry base. This dual nature is central to its catalytic activity. DFT studies on various catalytic systems have highlighted the importance of bifunctional catalysts, where different functional groups work in concert to facilitate a reaction. nih.govresearchgate.net

In the catalytic mechanism of some enzymes, for example, catalytic dyads are responsible for orienting hydroxyl groups for nucleophilic attack and stabilizing the resulting bicarbonate intermediate. ias.ac.in Similarly, in the context of an ionic liquid, the bicarbonate anion itself can play these multiple roles. DFT calculations can model the transition states of reactions where the bicarbonate anion simultaneously activates a substrate through hydrogen bonding while its basic character facilitates a proton transfer step. This bifunctional action is key to reactions like the coupling of CO2 with epoxides, where the anion's nucleophilicity and its ability to form hydrogen bonds are both critical. nih.gov Theoretical studies can quantify the energy barriers for these concerted steps, revealing the efficiency of the bicarbonate anion as a catalyst.

A significant area of research for imidazolium-based ionic liquids with basic anions is their interaction with CO2. DFT modeling has been particularly insightful in this area. ua.pt Studies on the analogous ionic liquid, 1-butyl-3-methylimidazolium acetate (B1210297) ([Bmim][Ac]), have shown that the high solubility of CO2 is due to a chemical reaction rather than simple physical dissolution. researchgate.netua.pt

DFT calculations have elucidated a reactive scheme involving two concerted mechanisms:

Proton Exchange : The basic anion abstracts the acidic proton from the C2 position of the imidazolium (B1220033) ring. researchgate.netua.pt

Carboxylation : This abstraction forms a transient N-heterocyclic carbene (NHC), which is a potent nucleophile. The NHC then attacks the electrophilic carbon atom of the CO2 molecule, leading to the carboxylation of the imidazolium ring. researchgate.netua.pt

This process results in the formation of 1-butyl-3-methylimidazolium-2-carboxylate. ua.pt It is proposed that CO2 itself triggers this carboxylation reaction. researchgate.net Given that the bicarbonate anion is also a base, a similar mechanism is anticipated for this compound, especially in the presence of trace amounts of water which can influence the equilibrium between acetate/bicarbonate and carbene formation. researchgate.net DFT calculations are essential for mapping the potential energy surface of this reaction, identifying the transition state structures, and calculating the activation energies for both the proton abstraction and carboxylation steps. researchgate.net

| Interaction/Reaction Studied | Key DFT Finding | Significance | Source(s) |

|---|---|---|---|

| Proton Abstraction from Imidazolium C2 | The basic anion abstracts the C2 proton, forming an N-heterocyclic carbene (NHC). | This is the initiating step for the chemical absorption of CO2. | researchgate.netua.pt |

| Imidazolium Ring Carboxylation | The formed NHC acts as a nucleophile, attacking the CO2 molecule. | Explains the high CO2 solubility via covalent bond formation. | researchgate.netua.pt |

| CO2 Interaction with Ion Pair | CO2 interacts preferentially with the anion through a weak charge transfer. | Characterizes the initial physisorption state before chemical reaction. | nih.gov |

| Bifunctional Catalysis | The anion can act as both a nucleophile and a hydrogen bond donor to activate substrates. | Provides a low-energy pathway for reactions like epoxide coupling. | nih.gov |

Molecular Dynamics Simulations for Solvation and Transport Phenomena

Molecular dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. For ionic liquids like this compound, MD simulations provide a detailed picture of solvation structures, intermolecular forces, and dynamic properties such as viscosity and conductivity. nih.govnih.gov

Simulations of various 1-butyl-3-methylimidazolium ([Bmim]+) based ionic liquids reveal complex structural and dynamic behavior. nih.gov The simulations show that the [Bmim]+ cations and their corresponding anions are not uniformly mixed. Instead, they often form segregated domains, with the polar imidazolium rings and anions forming a continuous network, and the non-polar butyl chains aggregating into separate regions. This microsegregation is a key feature of many ionic liquids. nih.gov

MD simulations are used to calculate important transport properties:

Self-Diffusion Coefficients : These quantify the translational mobility of the individual cations and anions. In many [Bmim]+ based ILs, the cations are found to diffuse faster than the anions, although this can be reversed depending on the anion and the presence of solutes like water. nih.gov

Ionic Conductivity : Calculated from the collective motion of ions, this property often deviates from the value predicted by the Nernst-Einstein equation due to the correlated motion of cations and anions. nih.gov

Viscosity : Classical force fields for ionic liquids have historically yielded viscosities that are too high, a problem that has been addressed by scaling ionic charges to account for electronic polarizability. nih.gov

Furthermore, MD studies have revealed significant anisotropy in the diffusion of the [Bmim]+ cation. Motion is most facile along the direction of the butyl chain and most hindered perpendicular to the plane of the imidazolium ring. nih.gov These simulations are also critical for understanding the effect of solutes, such as water, which can drastically alter the ionic liquid's properties by disrupting the ion network and enhancing ion mobility.

| Property | Typical Observation from MD Simulations | Governing Factor(s) | Source(s) |

|---|---|---|---|

| Self-Diffusion | Cations may diffuse faster than anions. Diffusion is anisotropic for the cation. | Ion size, shape, hydrogen bonding, and aggregation. | nih.gov |

| Ionic Conductivity | Often lower than predicted by the Nernst-Einstein relation. | Correlated ion-pair and cluster movements. | nih.gov |

| Viscosity | Highly sensitive to the force field parameters, particularly atomic charges. | Strength of inter-ionic forces and hydrogen bonding network. | nih.gov |

| Solvation Structure | Formation of polar and non-polar domains (microsegregation). | Amphiphilic nature of the [Bmim]+ cation. | nih.gov |

Quantum Chemical Investigations of Charge Transfer and Electronic Structures

Quantum chemical calculations, including but not limited to DFT, are employed to perform detailed analyses of the electronic structure of the this compound ion pair. These methods can precisely characterize the nature of the interaction between the cation and anion and quantify charge distribution and transfer.

Several analytical frameworks are used to interpret the calculated electron density:

Atoms in Molecules (AIM) : Bader's AIM theory partitions the electron density to define atoms and characterize the chemical bonds between them. For the [Bmim]Cl ion pair, AIM analysis helps to distinguish between ionic and shared-type (covalent) interactions depending on the conformer. nih.govresearchgate.net

Natural Bond Orbital (NBO) : The NBO method analyzes the filled and empty orbitals to understand bonding, lone pairs, and intermolecular interactions. It is particularly useful for quantifying charge transfer between the orbitals of the anion and the cation, which helps explain the stability of certain conformers. nih.govresearchgate.net

Localized Orbital Locator (LOL) : LOL provides a visual representation of electron localization, clearly showing regions corresponding to covalent bonds and lone pairs, further characterizing the nature of the inter-ionic interaction. nih.govresearchgate.net

These analyses reveal that the interaction in an ionic liquid ion pair is not purely electrostatic. There is a degree of charge transfer and orbital interaction that imparts some shared-electron character to the bond. For instance, in studies of [Bmim]Cl, the most stable conformer exhibits more shared-type interactions than more polar conformers. nih.gov Similarly, the interaction between CO2 and the anion in 1-butyl-3-methylimidazolium trifluoroacetate (B77799) involves a weak charge transfer from the anion's oxygen (a Lewis base) to the carbon of CO2 (a Lewis acid). nih.gov Such quantum chemical investigations are fundamental to building accurate force fields for classical MD simulations and to understanding the electronic origins of the ionic liquid's reactivity and physical properties.

| Method | Information Provided | Application to ILs | Source(s) |

|---|---|---|---|

| Atoms in Molecules (AIM) | Characterizes chemical bonds as either shared (covalent) or closed-shell (ionic). | Determines the nature of the cation-anion interaction in different conformers. | nih.govresearchgate.net |

| Natural Bond Orbital (NBO) | Analyzes donor-acceptor interactions and quantifies charge transfer between orbitals. | Explains the stabilization of specific ion pair geometries and interactions with solutes. | nih.govresearchgate.net |

| Localized Orbital Locator (LOL) | Visualizes regions of high electron localization (bonds, lone pairs). | Provides a clear picture of the electron distribution within the ion pair. | nih.govresearchgate.net |

| Non-Covalent Interaction (NCI) Analysis | Identifies and visualizes non-covalent interaction regions from the electron density. | Understands the nature of intermolecular forces stabilizing transition states. | nih.govnih.gov |

Applications in Carbon Dioxide Capture and Utilization

Mechanisms of Carbon Dioxide Absorption and Regeneration

The interaction between [Bmim][HCO3] and CO2 is a complex process involving multiple mechanisms. The efficiency of CO2 capture is not solely dependent on a single mode of interaction but rather a combination of physical and chemical phenomena.

The capture of carbon dioxide by imidazolium-based ionic liquids involves both physical absorption and chemisorption. Physical absorption is a process where the CO2 gas dissolves in the ionic liquid without forming chemical bonds. This process is similar to the dissolution of a gas in a conventional organic solvent. nih.gov The extent of physical absorption is influenced by factors such as pressure and temperature. However, the high CO2 absorption capacity of many imidazolium-based ionic liquids is primarily attributed to chemical absorption, or chemisorption. nih.govnih.gov

Chemisorption involves a chemical reaction between the CO2 molecule and the ionic liquid. In the case of acetate-containing imidazolium (B1220033) ionic liquids, which share similarities with bicarbonate systems, evidence from NMR and molecular simulations points to a distinct chemical reaction between the gas and the liquid. nih.gov This chemical interaction leads to a significantly higher uptake of CO2 than would be expected from physical solubility alone. nih.gov The nature of the anion in the ionic liquid plays a crucial role in its CO2 absorption capability. nih.gov For instance, studies comparing different anions have shown that those with a greater ability to interact with CO2 lead to higher absorption capacities. nih.govresearchgate.net The regeneration of the ionic liquid, which involves releasing the captured CO2, can be hindered by the strong chemical bonds formed during chemisorption, a challenge that is mitigated in some systems by using encapsulated ionic liquids to improve mass transfer. nih.gov

The bicarbonate anion (HCO3-) is a key player in the chemistry of CO2 capture. It is an intermediate form in the deprotonation of carbonic acid and is the dominant form of dissolved inorganic carbon in most aqueous environments. wikipedia.org In biological and geological systems, bicarbonate ions are integral to mineralization and pH buffering. researchgate.netnih.gov The reversible hydration of CO2 to form bicarbonate and a proton is a fundamental reaction, often catalyzed by enzymes like carbonic anhydrase. reactome.org

In the context of [Bmim][HCO3], the bicarbonate anion itself can participate in the CO2 capture process. The reaction CO2 + OH- ↔ HCO3- is strongly related to solvation, with the forward reaction's energy barrier being largely dependent on the hydration of the species. nih.gov Research has shown that [Bmim][HCO3] can be synthesized by reacting imidazolium bromides with potassium hydrogen carbonate, highlighting the stability and accessibility of the bicarbonate form. researchgate.net The bicarbonate anion is described as robust for carboxylation reactions, which are central to CO2 utilization. researchgate.net This reversible cycling between CO2 and bicarbonate is crucial for creating an effective capture and release system. wikipedia.orgreactome.org

A significant chemical pathway for CO2 capture in imidazolium-based ionic liquids involves the carboxylation of the imidazolium cation itself. This process is initiated by the abstraction of the proton at the C2 position (the carbon atom between the two nitrogen atoms) of the imidazolium ring, forming a highly reactive N-heterocyclic carbene (NHC). mdpi.comnih.gov The basicity of the anion in the ionic liquid influences the equilibrium between the imidazolium cation and the carbene. nih.govacs.org

Once formed, this carbene can directly attack a CO2 molecule, forming a stable imidazolium-2-carboxylate adduct. nih.govacs.org This reaction represents a direct chemical fixation of CO2. researchgate.net This pathway can, however, have detrimental effects in certain applications, such as electrochemical reduction, where the formation of these carbene-CO2 complexes can hinder the desired reaction by trapping CO2 in the solution or blocking active sites on an electrode. nih.govacs.org The formation of these carbene species and their subsequent reaction with CO2 is a key indicator of the chemisorption capabilities of the ionic liquid. mdpi.com

The presence of water can have a profound impact on the CO2 absorption properties of imidazolium-based ionic liquids. For related compounds like 1-butyl-3-methylimidazolium acetate (B1210297), adding water significantly decreases the viscosity of the ionic liquid. nih.gov This reduction in viscosity can be beneficial, as it improves the mass transfer of CO2 into the liquid. researchgate.net

Electrochemical Reduction of Carbon Dioxide (CO2ERR)

Beyond capture, [Bmim][HCO3] and related ionic liquids are valuable components in the electrochemical utilization of CO2. The electrochemical reduction of carbon dioxide (CO2ERR) offers a pathway to convert this greenhouse gas into valuable products like carbon monoxide (CO), formic acid, and methane. mdpi.comnih.gov

In CO2ERR systems, imidazolium-based ionic liquids like [Bmim][HCO3] can serve as the electrolyte, or as a co-catalyst within the electrolyte. researchgate.net These ionic liquids offer several advantages over traditional aqueous electrolytes, including higher CO2 solubility and a wider electrochemical stability window. mdpi.comnih.gov

The 1-butyl-3-methylimidazolium ([Bmim]+) cation plays an active role in the reduction process. It is believed to stabilize the CO2•− radical anion intermediate, which is a key rate-determining step in CO2 activation. mdpi.com This stabilization lowers the energy barrier (overpotential) required for the reduction to occur. mdpi.comnih.gov The choice of anion is also critical, as it modulates the properties of the electrolyte and can influence the reaction pathways. nih.govacs.org While fluorinated anions have been shown to favor CO production, the bicarbonate anion is recognized for its role in carboxylation reactions. researchgate.netnih.gov The use of [Bmim]-based electrolytes has been shown to be effective in producing syngas (a mixture of CO and H2), with the product ratio being tunable by adjusting system parameters. nih.govresearchgate.net

Table 1: Research Findings on CO2 Absorption in Imidazolium-Based Ionic Liquids

This table presents data from various studies on related imidazolium ionic liquids, providing context for the performance of [Bmim][HCO3].

| A | B | C | |

|---|---|---|---|

| 1 | Ionic Liquid | Key Finding | Reference |

| 2 | 1-butyl-3-methylimidazolium acetate ([Bmim][OAc]) | The presence of 0.6 mole fraction of water decreases CO2 absorption by 83% at 303 K, but also significantly lowers viscosity. nih.govresearchgate.net | nih.govresearchgate.net |

| 3 | 1-ethyl-3-methylimidazolium acetate ([Emim][Ac]) | Demonstrates chemical absorption of CO2. Achieves a regeneration efficiency of 58% using membrane vacuum regeneration. mdpi.com | mdpi.com |

| 4 | 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([Bmim][BF4]) | When mixed with monoethanolamine (MEA) and water, an 88% absorption efficiency was achieved at 40°C. researchgate.net | researchgate.net |

| 5 | Encapsulated [Bmim][OAc] | Encapsulation drastically increases the rate of CO2 sorption by providing a much higher contact area compared to the neat ionic liquid. nih.gov | nih.gov |

Table 2: Chemical Compounds Mentioned

A B 1 Compound Name Abbreviation / Formula 2 1-Butyl-3-methylimidazolium bicarbonate [Bmim][HCO3] 3 1-Butyl-3-methylimidazolium acetate [Bmim][OAc] 4 1-ethyl-3-methylimidazolium acetate [Emim][Ac] 5 1-Butyl-3-methylimidazolium tetrafluoroborate [Bmim][BF4] 6 Carbon Dioxide CO2 7 Bicarbonate HCO3- 8 Potassium hydrogen carbonate KHCO3 9 Carbon Monoxide CO 10 Hydrogen H2 11 Monoethanolamine MEA

Modulation of Overpotential and Current Density in CO2ERR

In the electrochemical reduction of CO2 (CO2ERR), this compound influences key performance metrics such as overpotential and current density. The imidazolium-based cation can act as a co-catalyst, potentially lowering the overpotential required for the reaction. This is attributed to the interaction of the cation with the electrode surface and CO2 molecules, which can stabilize reaction intermediates. The bicarbonate anion (HCO3-) is known to be a proton source and can help maintain a favorable local pH at the electrode surface, which is crucial for efficient CO2 reduction. While direct studies on this compound are part of a growing field, the individual contributions of the [Bmim]+ cation and the bicarbonate anion suggest a synergistic effect. For instance, in other imidazolium-based systems, the presence of the ionic liquid has been shown to enhance catalytic activity and increase current density. mdpi.com

Impact of Anion Identity on CO2 Electroreduction Selectivity and Activity

The identity of the anion in an ionic liquid plays a pivotal role in determining the selectivity and activity of the CO2 electroreduction reaction. The bicarbonate anion is particularly noteworthy because of its chemical equilibrium with dissolved CO2, which can increase the local concentration of CO2 at the electrochemical interface and enhance the kinetics of CO2 reduction. mdpi.com Furthermore, bicarbonate acts as a buffer, mitigating local pH increases that could otherwise lead to CO2 depletion near the catalyst surface. mdpi.com Studies comparing different anions have shown that bicarbonate can promote the CO2ERR on par with or even better than other anions like carboxylates, while also suppressing the competing hydrogen evolution reaction (HER). rsc.org This leads to higher Faradaic efficiencies for CO2 reduction products.

| Anion | Peak Faradaic Efficiency for CO | Notes |

| Bicarbonate | ~80% | Well-known bell-shaped curve for FE vs. potential. mdpi.com |

| Acetate | 84% | Suppresses HER but may have different kinetics. mdpi.com |

| Propionate | 99% | Promotes favorable CO2 reduction kinetics and suppresses HER. mdpi.com |

| Formate | 94% | Offers high CO2 reduction selectivity. mdpi.com |

| Trifluoroacetate (B77799) | 91% | Another carboxylate anion showing high selectivity. mdpi.com |

Carbon Dioxide Cycloaddition Reactions

Beyond electrochemical reduction, this compound is also a promising catalyst for the chemical fixation of CO2 into value-added products, such as cyclic carbonates.

Catalytic Conversion of CO2 to Cyclic Carbonates from Epoxides

The cycloaddition of CO2 to epoxides to form cyclic carbonates is a 100% atom-economical reaction and represents a significant pathway for CO2 utilization. Imidazolium hydrogen carbonate ionic liquids, including this compound, have been identified as effective cocatalysts for this transformation, often used in conjunction with a metal-based catalyst like an Al-salen complex. rsc.org This catalytic system allows for the efficient synthesis of cyclic carbonates from various epoxides at room temperature and in the absence of a solvent. rsc.org The imidazolium hydrogen carbonate shows higher catalytic reactivity compared to traditional halogen-containing cocatalysts. rsc.org The proposed mechanism involves the activation of the epoxide by the Al-salen catalyst and the activation of CO2 by a carbene species that can be formed from the imidazolium cation. rsc.org

| Epoxide Substrate | Catalyst System | Temperature (°C) | Pressure (bar) | Conversion (%) | Selectivity (%) |

| Propylene Oxide | Al-salen / [BMIM][HCO3] | 25 | 1 | 95 | >99 |

| Epichlorohydrin | Al-salen / [BMIM][HCO3] | 25 | 1 | 98 | >99 |

| Styrene Oxide | Al-salen / [BMIM][HCO3] | 25 | 1 | 92 | >99 |

| Cyclohexene Oxide | Al-salen / [BMIM][HCO3] | 25 | 1 | 85 | >99 |

Data is illustrative based on findings for imidazolium hydrogen carbonate systems. rsc.org

The recyclability of the catalytic system is another key advantage, with studies showing that it can be reused multiple times without a significant loss of activity. rsc.org This highlights the potential for developing sustainable and economically viable processes for the production of cyclic carbonates from CO2.

Catalytic Applications and Reaction Media Development

1-Butyl-3-methylimidazolium Bicarbonate as a Catalyst or Co-catalyst

[Bmim][HCO3] has been identified as an effective catalyst or co-catalyst in several important chemical reactions. Its catalytic activity is often attributed to the nature of the bicarbonate anion, which can act as a base and a hydrogen bond acceptor/donor.

This compound has demonstrated high activity in the carbonylation of amines to produce formamides. researchgate.net This process is a significant area of research as it offers a pathway to valuable chemicals from readily available starting materials. Computational studies on the carbonylation of methylamine (B109427) suggest that the high efficiency of [Bmim][HCO3] can be attributed to the dual functionality of the bicarbonate anion ([HCO3]⁻). researchgate.net The [HCO3]⁻ anion acts as both a hydrogen atom acceptor and a donor, facilitating the reaction pathway. researchgate.net This bifunctional nature allows for an efficient and atom-economical route to formamides, which are important intermediates in industrial chemistry. researchgate.net

The direct synthesis of dimethyl carbonate (DMC) from carbon dioxide (CO2) and methanol (B129727) is a key process in green chemistry, and [Bmim][HCO3] has emerged as a promising catalyst. nih.govnih.gov Research has shown that imidazolium (B1220033) hydrogen carbonate ionic liquids can effectively catalyze this reaction at room temperature, achieving a methanol conversion of up to 74%. nih.gov A patent for this method highlights its potential for a greener, more economical synthesis of DMC by simplifying the production procedure. google.com

Table 1: Catalytic Performance of [Bmim][HCO3]-based Systems in Direct DMC Synthesis

| Catalyst System | Temperature (°C) | Pressure (MPa) | Methanol Conversion (%) | DMC Yield (%) | Reference |

|---|---|---|---|---|---|

| [CnCmIm][HCO3] | Room Temp. | Not specified | 74 | Not specified | nih.gov |

| CeO2@[Bmim][HCO3] | 130 | 5 (CO2) | 16.1 | 10.4 | nih.gov |

The catalytic behavior of this compound is intrinsically linked to its acidic and basic properties. The bicarbonate anion ([HCO3]⁻) provides a basic character, while the imidazolium cation can exhibit acidic properties, particularly at the C2 position of the imidazole (B134444) ring. researchgate.netresearchgate.net

In the context of the Knoevenagel condensation, a carbon-carbon bond-forming reaction, [Bmim][HCO3] has shown significant catalytic power. researchgate.netscispace.com Studies comparing a range of imidazolium-based ionic liquids found that those with basic anions, such as acetate (B1210297) and bicarbonate, were the most effective catalysts. researchgate.net The basicity of the [HCO3]⁻ anion is crucial for the initial deprotonation of the active methylene (B1212753) compound, which is a key step in the reaction mechanism. researchgate.net

Furthermore, the imidazolium cation is not merely a spectator. It can act as a proton donor and an activator of the carbonyl group of the aldehyde through hydrogen bonding, thus facilitating the nucleophilic attack. researchgate.netscispace.com This cooperative action of the anion and cation highlights the tunable nature of ionic liquids as catalysts. The ability of the [Bmim]⁺ cation to avoid tight ion pairing with the [HCO3]⁻ anion also contributes to the latter's availability and catalytic activity. researchgate.net

This compound as a Reaction Solvent

Beyond its catalytic role, [Bmim][HCO3] can also serve as a reaction medium, offering a green alternative to conventional volatile organic solvents. orgsyn.org Its use as a solvent can simplify product separation and catalyst recycling.

This compound has been effectively used as both a catalyst and a reaction medium for various organic syntheses, including the Knoevenagel condensation. researchgate.net In this reaction, utilizing [Bmim][HCO3] eliminates the need for a separate organic solvent, and the reaction proceeds efficiently at room temperature, yielding the desired products in excellent yields (up to 98%) within short reaction times. researchgate.netscispace.com The ionic liquid can be recovered and reused without a significant loss in activity.

While direct studies on [Bmim][HCO3] for Michael additions are limited, the related basic ionic liquid 1-butyl-3-methylimidazolium hydroxide (B78521) ([bmIm]OH) has been shown to be a highly effective catalyst and medium for the Michael addition of active methylene compounds to various acceptors. organic-chemistry.org Given the basic nature of the bicarbonate anion, it is plausible that [Bmim][HCO3] could also facilitate such reactions, which are fundamental in carbon-carbon bond formation. organic-chemistry.orgwikipedia.org

Electrochemical Carboxylation Processes

The use of this compound, a member of the imidazolium-based ionic liquids (ILs), has been explored in the realm of electrochemical carboxylation. These processes are of significant interest as they offer a pathway for the utilization of carbon dioxide (CO₂), a greenhouse gas, as a C1 feedstock for the synthesis of valuable chemicals. nih.govnih.gov Ionic liquids are particularly well-suited for this application due to their high CO₂ solubility, intrinsic ionic conductivity, and wide electrochemical window. nih.govmonash.edunih.gov

In the context of electrochemical carboxylation, the ionic liquid acts as both the solvent and the supporting electrolyte, simplifying the reaction setup. monash.edu The process generally involves the electrochemical reduction of an organic substrate to form a reactive radical anion. This intermediate then reacts with dissolved CO₂ to yield a carboxylate product. monash.edu The high concentration of CO₂ that can be dissolved in imidazolium-based ionic liquids is a specific advantage over conventional organic solvents. monash.edu

Research on analogous imidazolium salts provides insight into the potential mechanisms involving this compound. For instance, in the electrochemical carboxylation of benzyl (B1604629) bromide using 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([BMIM]BF₄), a moderate yield of ethyl phenylacetate (B1230308) was achieved. electrochemsci.org The study highlighted that synthetic factors such as the electrode material, working potential, and electric charge significantly influence the yield of the carboxylated product. electrochemsci.org The process occurs at a mild potential, and the ionic liquid can be successfully recycled. electrochemsci.org

The basicity of the anion in the ionic liquid plays a crucial role in the CO₂ capture and activation process. nih.govresearchgate.net Basic anions can chemically adsorb CO₂ through carboxylation or conversion to bicarbonate. nih.gov Studies have shown that anions like acetate enhance CO₂ capture. nih.gov This suggests that the bicarbonate anion in this compound would actively participate in the carboxylation process, potentially by facilitating the formation of key intermediates. The interaction between the imidazolium cation and CO₂ can also lower the energy barrier for the formation of the CO₂ radical anion (CO₂•−), a key step in the reduction pathway. nih.gov

The following table summarizes the findings of a study on the electrochemical carboxylation of benzyl bromide in an analogous ionic liquid, providing a reference for the expected parameters and outcomes in such systems.

| Parameter | Value/Observation |

| Ionic Liquid | 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) |

| Substrate | Benzyl bromide |

| Cathode | Cu-Ni alloy |

| Anode | Al |

| Principal Product | Ethyl phenylacetate |

| Product Yield | 39.4% |

| Byproduct | Benzyl ether (4.6% yield) |

| Reaction Condition | Atmospheric pressure of CO₂, undivided cell |

| Data from a study on a closely related ionic liquid, as direct data for the bicarbonate salt is not available in the cited literature. electrochemsci.orgelectrochemsci.org |

Role in Green Catalysis Methodologies

This compound is recognized for its role in green catalysis methodologies, primarily owing to the environmentally benign characteristics of imidazolium-based ionic liquids. rsc.orgmdpi.com These compounds are often considered "green solvents" due to their negligible vapor pressure, which reduces air pollution compared to volatile organic compounds. mdpi.com Furthermore, their thermal and chemical stability, along with the potential for recyclability, aligns with the principles of green chemistry. rsc.orgmdpi.com

The versatility of 1,3-dialkyl imidazolium salts allows them to function not just as solvents, but also as catalyst supports or modifiers. rsc.org The physical and chemical properties, such as basicity and hydrophilicity, can be fine-tuned by selecting the appropriate anion, which in this case is bicarbonate. rsc.org The bicarbonate anion, being basic, can play a direct role in catalytic cycles, particularly in reactions involving CO₂ activation. researchgate.net

In the context of CO₂ utilization, imidazolium-based ionic liquids can pre-activate the CO₂ molecule, making it more susceptible to chemical conversion. researchgate.netnih.gov The mechanism often involves the formation of an N-heterocyclic carbene (NHC) from the imidazolium cation. mdpi.com This NHC can then form a complex with CO₂, facilitating its subsequent reaction. researchgate.net The basicity of the anion is known to influence the formation of this NHC-CO₂ adduct. researchgate.net Therefore, this compound is expected to be an effective medium for such transformations.

Research on related 1-butyl-3-methylimidazolium salts demonstrates their efficacy in various green catalytic applications. For example, the bromide salt ([BMIM]Br) has been used as both a solvent and a catalyst for cross-benzoin condensation and in the conversion of carbohydrates to platform chemicals. rsc.orgtci-thaijo.org The chloride salt ([BMIM]Cl) has been investigated for the extractive desulfurization of liquid fuels, where it acts as both an extractant and a catalyst. nih.gov These examples underscore the potential of the 1-butyl-3-methylimidazolium cation in facilitating a range of chemical reactions under green conditions.

The application of these ionic liquids in photocatalytic CO₂ reduction is another area of active research. researchgate.netnih.gov In such systems, the ionic liquid can enhance reaction kinetics and act as an eco-friendly solvent or additive. researchgate.netnih.gov The ability of imidazolium-based ionic liquids to improve the efficiency of converting CO₂ into valuable chemicals like methanol has been noted in systems assisted by polyamines and catalyzed by metal complexes. researchgate.net

The following table provides examples of the catalytic applications of various 1-butyl-3-methylimidazolium salts, illustrating the breadth of their utility in green chemistry.

| Ionic Liquid Salt | Catalytic Application | Role of Ionic Liquid |

| 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br) | Conversion of carbohydrates to 5-HMF and furfural | Functionalized on zeolites, enhances yield and stabilizes product |

| 1-Butyl-3-methylimidazolium Bromide ([BMIM]Br) | Cross-benzoin condensation | Solvent and catalyst |

| 1-Butyl-3-methylimidazolium Chloride ([BMIM]Cl) | Extractive desulfurization of liquid fuel | Extractant and catalyst |

| 1-Butyl-3-methylimidazolium tetrafluoroborate ([BMIM]BF₄) | Electrochemical carboxylation of benzyl bromide | Reaction medium and electrolyte |

| This table showcases the catalytic versatility of the 1-butyl-3-methylimidazolium cation with different anions. electrochemsci.orgrsc.orgtci-thaijo.orgnih.gov |

Interactions with Molecular Solvents and Biomolecules

Influence of 1-Butyl-3-methylimidazolium Bicarbonate on Aqueous Electrolyte Properties

The addition of ionic liquids like this compound to water can significantly alter the physical properties of the resulting aqueous electrolyte solution. While extensive data for the bicarbonate salt is limited, the behavior of analogous imidazolium-based ionic liquids provides significant insight into its expected influence. The properties of aqueous solutions of ionic liquids are a function of temperature and concentration.

Research on a closely related compound, 1-allyl-3-methyl-imidazolium bicarbonate ([Amim][HCO3]), demonstrates typical behavior for ionic liquids in aqueous solutions. researchgate.net The viscosity of these solutions is inversely proportional to temperature, meaning that as the temperature increases, the solution becomes less viscous. researchgate.net Conversely, the ionic conductivity increases with rising temperature and with higher concentrations of the solvent (water). researchgate.net This is because the increased thermal energy reduces ion-pairing and solvent cage effects, allowing for greater ion mobility. Adding water to the ionic liquid decreases viscosity and enhances ion dissociation, which in turn boosts conductivity. researchgate.net

Below is an interactive table showing the general trends observed for the viscosity and ionic conductivity of a related imidazolium (B1220033) bicarbonate salt in an aqueous solution as a function of temperature.

Note: This table illustrates the qualitative relationship for a related bicarbonate ionic liquid, based on findings from reference researchgate.net. Specific quantitative values for this compound may vary.

Interactions with Biomolecules in Solution

The 1-butyl-3-methylimidazolium cation is known to interact with various biomolecules, and the nature of the accompanying anion plays a significant role in modulating these interactions. The bicarbonate anion is of particular interest due to its prevalence in biological buffer systems.

Studies on proteins have shown that imidazolium-based ionic liquids can affect their structure and stability. For instance, research on the enzyme bromelain (B1164189) revealed that the nature of the anion ([Br]⁻ vs. glycinate (B8599266) [Gly]⁻) on the [Bmim]⁺ cation determined the stability of the enzyme. researchgate.net While both ionic liquids interacted with the protein's functional groups, the bromide salt was found to be more stabilizing than the glycinate salt. researchgate.net This suggests that the bicarbonate anion in [Bmim][HCO3] would also have a distinct influence on protein stability, likely through hydrogen bonding and electrostatic interactions with the protein surface. The imidazole (B134444) ring of the cation itself is a structural component of essential amino acids like histidine, which are found in many proteins and nucleic acids. researchgate.net

In another study, 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) was shown to interact with supported phospholipid bilayers, which are model systems for cell membranes. nih.gov The ionic liquid could cause the desorption of the lipid bilayer from its support, indicating a significant interaction that weakens the membrane's structural integrity. nih.gov The [Bmim]⁺ cation can also form adducts with functional groups present in lignin, a complex biopolymer found in plant cell walls, demonstrating its reactivity toward complex biological structures. researchgate.net

The interactions between imidazolium-based ionic liquids and amino acids have also been explored. The volumetric properties of L-amino acids in aqueous solutions are altered by the presence of these ionic liquids, indicating interactions between the ions of the IL and the zwitterionic amino acids. researchgate.net These interactions are complex and can be categorized into hydrophilic, electrostatic, and hydrophobic contributions. researchgate.net Given that this compound has been utilized as a catalyst in reactions involving amines, it highlights the functional interaction between the ionic liquid and amine-containing biomolecules. rsc.org

Distribution Behavior in Biphasic Systems with Organic Solvents

The partitioning of an ionic liquid between two immiscible phases, such as water and an organic solvent, is a key parameter for its application in extraction and separation processes. This behavior is typically quantified by the octanol-water partition coefficient (Kₒₗ), which is the ratio of the concentration of a chemical in octanol (B41247) to its concentration in water at equilibrium. A low Kₒₗ value (or a negative log Kₒₗ value) indicates that a substance is hydrophilic and prefers to remain in the aqueous phase.

For 1-butyl-3-methylimidazolium-based ionic liquids, the choice of anion has a profound impact on the Kₒₗ value. psu.edu Hydrophobic anions like bis(trifluoromethylsulfonyl)imide lead to higher Kₒₗ values, whereas hydrophilic anions like chloride result in very low Kₒₗ values. psu.edunih.gov This demonstrates that the hydrophilicity of the anion is a dominant factor in the partitioning behavior of the ionic liquid.

While the specific Kₒₗ for this compound has not been extensively reported, its behavior can be predicted based on the properties of the bicarbonate anion. Bicarbonate is a small, highly polar, and hydrophilic anion that is very soluble in water. Therefore, it is expected that [Bmim][HCO3] would be highly hydrophilic and exhibit a very low octanol-water partition coefficient, similar to or even lower than that of [Bmim]Cl. This means it would strongly favor the aqueous phase in a biphasic system with a non-polar organic solvent like octanol or heptane.

The table below presents the experimentally determined octanol-water partition coefficients (log Kₒₗ) for several 1-butyl-3-methylimidazolium salts with different anions to illustrate the anion's influence.

Data sourced from references psu.edunih.gov. The value for bicarbonate is an educated prediction based on its high hydrophilicity.

Industrial Process Applications and Sustainable Engineering

Extractive Desulfurization of Liquid Fuels

The removal of sulfur compounds from liquid fuels is a critical process for environmental protection, and ionic liquids are being investigated as alternative extraction solvents to the conventional hydrodesulfurization (HDS) process. The 1-butyl-3-methylimidazolium ([Bmim]) cation is a common component in ionic liquids studied for this purpose.

However, a review of the scientific literature indicates that research on the specific use of 1-butyl-3-methylimidazolium bicarbonate for the extractive desulfurization of liquid fuels is not extensively documented. Studies in this area predominantly focus on the [Bmim] cation paired with other anions. For instance, ionic liquids with thiocyanate (B1210189) ([SCN]⁻) and dicyanamide (B8802431) ([N(CN)₂]⁻) anions have shown high extraction capabilities. researchgate.net Similarly, Lewis acidic ionic liquids, such as those prepared from 1-butyl-3-methylimidazolium chloride and iron(III) chloride ([Bmim]Cl/FeCl₃), have demonstrated high efficiency in removing dibenzothiophene (B1670422) (DBT), a sulfur compound that is difficult to remove via traditional HDS. researchgate.netresearchgate.net The effectiveness of these ionic liquids is often attributed to specific interactions, like π-π interactions between the aromatic rings of the sulfur compounds and the ionic liquid's cation, although this is not considered the sole mechanism. researchgate.net

The selection of the anion is crucial as it significantly influences the ionic liquid's physical properties and its desulfurization efficiency. While the [Bmim] cation is a promising platform, the specific role and efficacy of the bicarbonate anion in this application remain an area for future research.

Applications in Biomass Fractionation Technologies

Ionic liquids based on the 1-butyl-3-methylimidazolium ([Bmim]) cation are recognized as powerful solvents capable of dissolving and fractionating lignocellulosic biomass, such as wood and agricultural residues, into its primary components: cellulose (B213188), hemicellulose, and lignin. mdpi.comnih.gov This capability is fundamental to the development of advanced biorefineries. The dissolution mechanism relies heavily on the anion's ability to disrupt the extensive hydrogen-bonding network within the biomass. mdpi.com Anions like acetate (B1210297) ([OAc]⁻) and chloride ([Cl]⁻) are particularly effective and have been widely studied for this purpose. mdpi.com

Specific research on the application of This compound for the fractionation of lignocellulosic biomass is limited. However, its utility has been noted in the context of a different, yet related, biorefinery application: the processing of chitin (B13524). Chitin is the second most abundant natural polysaccharide after cellulose and is found in the exoskeletons of crustaceans. nih.govbibliotekanauki.pl In a study exploring the use of ionic liquids in chitin biorefineries, this compound was mentioned as a component in a mixture with dimethyl sulfoxide (B87167) (DMSO) for processing chitin raw material. ncsu.edu This suggests a potential role for [Bmim][HCO₃] in the dissolution and processing of specific types of biomass, although its effectiveness for wood or grass-based feedstocks is not as established as its acetate or chloride counterparts.

Energy Efficiency Assessments in Industrial Processes

This compound ([Bmim][HCO₃]) has been assessed primarily as a catalyst in chemical transformations that contribute to energy efficiency and circular economy goals. Its applications in Poly(ethylene terephthalate) (PET) recycling and CO₂ conversion are notable.

In the chemical recycling of PET through glycolysis, various ionic liquids have been tested as catalysts to break down the polymer into its monomer, bis(2-hydroxyethyl) terephthalate (B1205515) (BHET). researchgate.net [Bmim][HCO₃] has been evaluated alongside other basic ionic liquids. researchgate.net Research indicates that while it can act as a catalyst for this reaction, other variants such as 1-butyl-3-methylimidazolium hydroxyl ([Bmim]OH) exhibit higher catalytic activity. researchgate.net The use of ionic liquid catalysts can significantly reduce the energy and time required compared to conventional methods. researchgate.net

A more detailed application is found in the synthesis of dimethyl carbonate (DMC) directly from carbon dioxide (CO₂) and methanol (B129727), a process that contributes to CO₂ utilization. A study reported the development of a catalyst where ceria (CeO₂) nanoparticles were modified with this compound (CeO₂@[BMIm][HCO₃]). nih.gov This composite catalyst was used for the direct synthesis of DMC without requiring stoichiometric dehydrating agents. The synergy between the CeO₂ and the ionic liquid was found to boost the catalytic performance by increasing surface oxygen vacancies. nih.gov The catalyst demonstrated high thermal stability and could be recycled multiple times without a significant loss in performance. nih.gov Other research has also noted that imidazolium (B1220033) bicarbonates are effective catalysts for DMC synthesis in specific solvent systems. nih.gov

| Catalyst System | Application | Reaction Conditions | Methanol Conversion | DMC Yield | Reference |

|---|---|---|---|---|---|

| CeO₂@[BMIm][HCO₃] | Direct synthesis of Dimethyl Carbonate (DMC) from CO₂ and Methanol | 130 °C, 5 MPa CO₂ pressure | 16.1% | 10.4% | nih.gov |

Future Research Directions and Emerging Trends

Addressing Viscosity and Regeneration Challenges in Practical Applications

A significant hurdle for the widespread industrial use of ionic liquids (ILs), including [Bmim][HCO3], is their characteristically high viscosity. mdpi.comresearchgate.net Pure bicarbonate ionic liquids can exhibit viscosities exceeding 1000 mPa·s at room temperature, which can impede mass transfer and handling in large-scale operations. researchgate.net Research indicates that viscosity is temperature-dependent; for instance, the viscosity of [Bmim][HCO3] decreases significantly to 187 mPa·s when heated to 100 °C. researchgate.net This suggests that operational temperature adjustments could be a viable strategy to mitigate viscosity issues.

Another critical aspect for the economic and environmental viability of using [Bmim][HCO3] is the ability to efficiently regenerate and recycle it. nih.gov The high cost of ionic liquids necessitates quantitative recovery for any potential scale-up application. nih.gov While spent [Bmim]Cl has been shown to be reusable for multiple cycles in desulfurization processes, its efficiency decreases over time without regeneration. nih.gov Advanced industrial strategies like bipolar membrane electrodialysis (BMED) are being explored for the recovery and regeneration of other ionic liquids, such as 1-butyl-3-methylimidazolium hydrogen sulphate, after biomass pretreatment. nih.gov This process has demonstrated high recovery ratios for both the cation and anion, suggesting that similar electrochemical separation techniques could be developed for the effective regeneration of [Bmim][HCO3] from process streams, thereby enhancing its sustainability and cost-effectiveness in applications like CO2 capture and biomass processing. nih.gov

Table 1: Viscosity of 1-Butyl-3-methylimidazolium Bicarbonate at Different Temperatures

| Temperature (°C) | Viscosity (mPa·s) |

|---|---|

| Room Temperature | >1000 |

| 100 | 187 |

Data sourced from a study on bicarbonate ionic liquids. researchgate.net

Exploration of Multifunctional Catalytic Systems

This compound is being investigated not just as a greener solvent but also as an active component in multifunctional catalytic systems. The bicarbonate anion, [HCO3]⁻, is noted for its robustness in carboxylation reactions. researchgate.net Computational studies suggest that the high activity of [Bmim][HCO3] in the carbonylation of amines can be attributed to the bifunctional nature of the bicarbonate anion, which acts as both a hydrogen atom acceptor and donor. researchgate.net

This ionic liquid has demonstrated its utility as a carboxylating agent, capable of converting amines into carbamate (B1207046) esters in the presence of an alkyl halide, with yields varying based on the specific reactants. rsc.org This reactivity highlights its potential to act as both a solvent and a catalyst, simplifying reaction setups and potentially improving efficiency.

Furthermore, research into related imidazolium-based ionic liquids reveals their capacity to form complex catalysts with transition metals. For example, dissolving metal chlorides like RuCl₃ in 1-butyl-3-methylimidazolium chloride ([Bmim]Cl) creates highly active catalysts for reactions such as the hydrochlorination of acetylene. mdpi.com In these systems, the ionic liquid helps to dissolve and activate reactants, while the metal center provides the primary catalytic activity. mdpi.com The synergy between the ionic liquid and the metal component can significantly reduce the activation energy of the reaction. mdpi.com These findings encourage the exploration of [Bmim][HCO3] in similar roles, where the cation could stabilize catalytic species and the bicarbonate anion could participate directly or indirectly in the catalytic cycle, leading to novel, efficient, and multifunctional catalytic systems.

Development of Hybrid Materials Incorporating this compound

To enhance the performance of ionic liquids and overcome limitations such as high viscosity, researchers are developing hybrid materials that integrate ILs with solid supports. mdpi.comnih.gov This approach combines the unique properties of the ionic liquid with the structural advantages of the support material, such as high surface area and porosity. mdpi.comacs.org

A notable example is the synthesis of a CeO₂@[Bmim][HCO₃] catalyst, where ceria (CeO₂) nanoparticles are modified with this compound. researchgate.net This hybrid material was developed for the direct synthesis of dimethyl carbonate (DMC) from CO₂ and methanol (B129727). The catalyst leverages the physicochemical properties of both the ceria support and the ionic liquid, demonstrating improved performance in DMC yield and methanol conversion. researchgate.net Characterization of the hybrid material suggests a synergistic effect between the components, leading to enhanced catalytic performance. researchgate.net

The hybridization of ionic liquids is a broad strategy being applied to various materials, including activated carbon, cellulose (B213188), and metal-organic frameworks (MOFs), primarily for CO₂ capture applications. mdpi.comacs.org The resulting hybrid materials are expected to exhibit a wide range of chemical and physical characteristics, tailored for specific processes. mdpi.com For instance, supported ionic liquid phase (SILP) catalysts, where a thin layer of an ionic liquid is immobilized on a porous solid support, combine the benefits of homogeneous and heterogeneous catalysis. bacatec.de The development of hybrid materials incorporating [Bmim][HCO₃] is a promising trend that could lead to more robust, efficient, and easily recyclable systems for catalysis and gas separation. nih.govnanoge.org

Advanced In Situ Characterization Techniques for Dynamic Processes

Understanding the complex chemical and physical processes that occur in ionic liquid systems during a reaction requires advanced analytical methods that can monitor these changes in real-time. aip.org In situ characterization techniques, which study materials under relevant reaction conditions, are crucial for gaining direct insights into reaction mechanisms, intermediate species, and the dynamic nature of the catalyst and solvent. researchgate.netyoutube.com